molecular formula C16H11NO3 B1611721 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde CAS No. 893612-89-0

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde

Cat. No. B1611721
M. Wt: 265.26 g/mol
InChI Key: XMLWUCQDJAEAPX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a chemical compound that belongs to the indolizine family1. It has a molecular weight of 237.262. The IUPAC name for this compound is 2-(benzo[d][1,3]dioxol-5-yl)indolizine2.



Synthesis Analysis

Unfortunately, the specific synthesis process for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is not available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions3.



Molecular Structure Analysis

The InChI code for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is 1S/C15H11NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h1-9H,10H22. This code provides a detailed representation of the molecule’s structure.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde are not available in the search results. However, it’s worth noting that similar compounds are often involved in various organic reactions3.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.262. It is stored at a temperature of 2~8°C2. The purity of the compound is 95%2.


Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde derivatives are foundational for exploring their applications. Research has demonstrated various methods for synthesizing indole derivatives, including the reaction of indole-3-carboxaldehydes with hydrazine derivatives and substituted acid hydrazides to afford corresponding hydrazine and acid hydrazide derivatives. These compounds exhibit significant antimicrobial activities, underscoring their potential in medicinal chemistry (Salman et al., 2015).

Photoluminescent Materials

The exploration into photoluminescent materials has revealed that derivatives of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibit unique pH-dependent optical properties. These include a dramatic blue shift in fluorescence emission upon protonation, highlighting their potential in developing new photoluminescent materials for sensing applications (Outlaw et al., 2016).

Antimicrobial Activities

Further research into the antimicrobial properties of indole derivatives synthesized from 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has shown promising results. Compounds synthesized through various chemical reactions displayed significant activities against a range of microbial strains, suggesting their applicability in developing new antimicrobial agents (Anekal & Biradar, 2012).

Novel Synthetic Approaches

Innovative synthetic approaches have been developed to create indolizine derivatives, including a one-pot synthesis method that offers a novel and efficient pathway to these compounds. Such methodologies not only streamline the synthesis process but also open avenues for creating diverse derivatives with potential applications in drug development and materials science (Zhu et al., 2011).

Safety And Hazards

The specific safety and hazards information for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is not available in the search results. However, a Material Safety Data Sheet (MSDS) for the compound can be found online2.


Future Directions

The specific future directions for research on 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde are not available in the search results. However, it’s worth noting that the compound is a specialty product for proteomics research applications5, suggesting potential future directions in this field.


properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLWUCQDJAEAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587528
Record name 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde

CAS RN

893612-89-0
Record name 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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